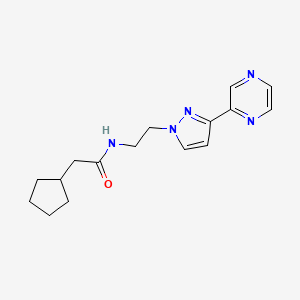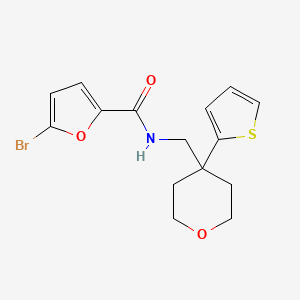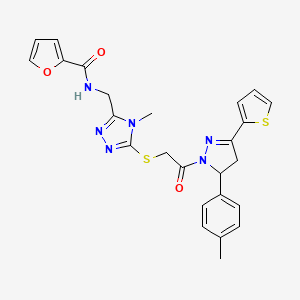
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves the inhibition of the adenosine A2A receptor. Adenosine is a signaling molecule that is released by cells under stress or inflammation. Adenosine binds to the A2A receptor on immune cells, which in turn suppresses the immune response. 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide blocks the A2A receptor, which in turn promotes the activation of T cells and natural killer cells, leading to an enhanced anti-tumor immune response.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide inhibits the adenosine A2A receptor with high selectivity and potency. In vivo studies have shown that 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide enhances the anti-tumor immune response and reduces inflammation in animal models of cancer and autoimmune diseases. 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has also been shown to have good pharmacokinetic properties, with a half-life of around 5 hours in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide for lab experiments is its high selectivity and potency for the adenosine A2A receptor. This makes it an ideal tool for studying the role of the A2A receptor in cancer, inflammation, and autoimmune diseases. However, one of the limitations of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide research. One direction is to explore the potential of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is to investigate the role of the adenosine A2A receptor in other diseases, such as neurodegenerative diseases or cardiovascular diseases. Finally, there is a need for the development of more potent and selective A2A receptor inhibitors that can be used in clinical settings.
Synthesis Methods
The synthesis of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to obtain the corresponding ester. The ester is then converted to the amide by reacting it with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. The final step involves the cyclization of the amide to obtain 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide. The overall yield of the synthesis is around 20%.
Scientific Research Applications
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has shown potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. In cancer, 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor on immune cells, which in turn promotes the activation of T cells and natural killer cells. In inflammation and autoimmune diseases, 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been shown to reduce inflammation by blocking the adenosine A2A receptor on immune cells, which in turn reduces the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-cyclopentyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(11-13-3-1-2-4-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h5-7,9,12-13H,1-4,8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQYYVHAHNFBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide](/img/no-structure.png)


![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)

![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)
![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)
![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)



![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)